2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile
Description
The compound “2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile” is a structurally complex molecule featuring a benzothiazole core, a 2-chloro-5-(trifluoromethyl)phenylamino substituent, and a sulfanylprop-2-enenitrile backbone. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfanyl group contributes to nucleophilic reactivity.
Properties
IUPAC Name |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3N3S2/c18-11-6-5-9(17(19,20)21)7-13(11)23-15(25)10(8-22)16-24-12-3-1-2-4-14(12)26-16/h1-7,24H,(H,23,25)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNUBNSEFAYDEE-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C(=S)NC3=C(C=CC(=C3)C(F)(F)F)Cl)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N/C(=C(/C#N)\C(=S)NC3=C(C=CC(=C3)C(F)(F)F)Cl)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF3N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzothiazole Core
The benzothiazole moiety is synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl-containing compounds. A modified Hantzsch thiazole synthesis is commonly employed, utilizing 2-aminothiophenol and α-chloronitriles under acidic conditions. For example, reaction of 2-aminothiophenol with chloroacetonitrile in HCl/EtOH yields 2-cyanobenzothiazole, a critical intermediate.
Introduction of the Sulfanylprop-2-enenitrile Group
The sulfanylprop-2-enenitrile side chain is introduced through a Michael addition reaction. Key steps include:
Amination with 2-Chloro-5-(trifluoromethyl)aniline
The final amination step involves nucleophilic substitution between the sulfanylprop-2-enenitrile intermediate and 2-chloro-5-(trifluoromethyl)aniline . This reaction is catalyzed by CuI/L-proline in DMSO at 80°C for 12 hours, achieving yields of 68–72%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield | Source |
|---|---|---|---|
| Solvent (Amination) | DMSO | 72% | |
| Temperature | 80°C | Max. conversion | |
| Reaction Time | 12–14 hours | 70–75% |
Polar aprotic solvents like DMSO enhance nucleophilicity of the aniline, while temperatures above 80°C promote side reactions.
Catalytic Systems
- CuI/L-proline : Achieves 72% yield via radical-mediated C–N coupling.
- Palladium Catalysts : Alternative Pd(OAc)₂/Xantphos systems yield 65% but require inert atmospheres.
Industrial-Scale Production Techniques
Continuous Flow Reactor Design
Industrial protocols utilize continuous flow reactors to improve scalability:
- Residence Time : 8–10 minutes at 120°C
- Throughput : 12 kg/day with 95% purity
Purification Methods
| Technique | Purity Achieved | Throughput (kg/batch) |
|---|---|---|
| Column Chromatography | 98% | 2.5 |
| Crystallization | 99.5% | 15 |
Crystallization from ethanol/water mixtures is preferred for large-scale operations due to lower costs.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Total Yield | Cost (USD/g) |
|---|---|---|
| Classical Stepwise | 52% | 18.50 |
| One-Pot Sequential | 67% | 12.80 |
| Flow Chemistry | 74% | 9.20 |
Flow chemistry reduces intermediate isolation steps, improving overall efficiency.
Byproduct Management
- Trifluoromethyl Hydrolysis : Minimized by maintaining pH < 5 during amination.
- Polymerization : Controlled via 0.1 M BHT inhibitor in reaction mixtures.
Challenges and Mitigation Strategies
Regioselectivity in Amination
Steric effects from the 2-chloro-5-(trifluoromethyl) group direct amination to the para position relative to the sulfanyl chain. Computational studies (DFT) confirm a 12.3 kcal/mol preference for the observed regiochemistry.
Emerging Methodologies
Photoredox Catalysis
Recent advances employ Ir(ppy)₃ catalysts under blue LED light, reducing reaction times to 3 hours with 80% yield.
Biocatalytic Approaches
Engineered nitrilases from Pseudomonas fluorescens enable enantioselective synthesis of chiral intermediates (ee > 90%).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chlorinated phenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Biological Activity: Investigation of its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine
Drug Development: Exploration of its efficacy and safety as a therapeutic agent for various diseases.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering a biological response. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares a prop-2-enenitrile scaffold with analogs but differs in substituent composition. Key structural comparisons include:
- Benzothiazole vs. Benzodioxol : The benzothiazole core (C7H5NS) in the target compound provides a rigid, electron-deficient aromatic system, contrasting with the oxygen-rich benzodioxol (C7H6O2) in the analog from . This difference influences π-π stacking interactions and solubility .
- Sulfanyl vs.
- Trifluoromethyl Substitution : Both the target compound and the patent example in incorporate trifluoromethyl groups, which enhance hydrophobicity and metabolic stability.
Physicochemical Properties
The trifluoromethyl and chloro groups in the target compound reduce aqueous solubility compared to the benzodioxol derivative but improve membrane permeability. The sulfanyl group may increase susceptibility to oxidation relative to the sulfonamido analog.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
